Methyl 6-hydroxy-4-methylnicotinate

Regioisomer differentiation Pyridine carboxylate chemistry Medicinal chemistry building blocks

Methyl 6-hydroxy-4-methylnicotinate (CAS 1224465-02-4), also identified by its IUPAC name methyl 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, is a substituted pyridine derivative belonging to the nicotinate ester class. The compound has the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g·mol⁻¹, existing in a tautomeric equilibrium between the 6-hydroxy (enol) and 6-oxo (keto) forms on the pyridine ring.

Molecular Formula C8H9NO3
Molecular Weight 167.164
CAS No. 1224465-02-4
Cat. No. B2872909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydroxy-4-methylnicotinate
CAS1224465-02-4
Molecular FormulaC8H9NO3
Molecular Weight167.164
Structural Identifiers
SMILESCC1=CC(=O)NC=C1C(=O)OC
InChIInChI=1S/C8H9NO3/c1-5-3-7(10)9-4-6(5)8(11)12-2/h3-4H,1-2H3,(H,9,10)
InChIKeyBKSGNTPBLHYHOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Hydroxy-4-methylnicotinate (CAS 1224465-02-4): Chemical Identity, Physicochemical Profile, and Procurement Baseline


Methyl 6-hydroxy-4-methylnicotinate (CAS 1224465-02-4), also identified by its IUPAC name methyl 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, is a substituted pyridine derivative belonging to the nicotinate ester class [1]. The compound has the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g·mol⁻¹, existing in a tautomeric equilibrium between the 6-hydroxy (enol) and 6-oxo (keto) forms on the pyridine ring [1]. Its computed physicochemical descriptors include a calculated LogP (XLogP3-AA) of −0.3, a topological polar surface area (TPSA) of 55.4 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. The compound is classified under GHS with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [1]. Commercially, it is available from multiple vendors at purity specifications ranging from 95% to 98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Methyl 6-Hydroxy-4-methylnicotinate Cannot Be Replaced by Regioisomeric or Functional Analogs in Synthesis and Screening Workflows


Within the C₈H₉NO₃ isomeric landscape, at least four regioisomeric and functional analogs share identical molecular formula and mass yet exhibit divergent reactivity, physicochemical properties, and synthetic utility [1]. The target compound carries the methoxycarbonyl group specifically at the pyridine 3-position (nicotinate configuration, meta to the ring nitrogen), distinguishing it from the 2-carboxylate regioisomer methyl 6-hydroxy-4-methylpicolinate (CAS 846046-89-7, ortho to nitrogen) and the 4-carboxylate regioisomer methyl 6-hydroxy-4-methylisonicotinate [1]. This positional isomerism alters electronic distribution across the ring, directly affecting the reactivity of the 6-hydroxy/6-oxo moiety in nucleophilic substitution and cross-coupling reactions . Furthermore, the hydroxyl/methyl substitution pattern (6‑OH, 4‑CH₃) is the inverse of the regioisomer methyl 4-hydroxy-6-methylnicotinate (CAS 1535221-58-9, 4‑OH, 6‑CH₃), which exhibits different hydrogen-bonding capabilities and steric profiles . The methyl ester functionality (MW 167.16) also differentiates the compound from its carboxylic acid counterpart 6-hydroxy-4-methylnicotinic acid (CAS 66909-28-2, MW 153.14), with the ester's higher LogP (−0.3) conferring superior organic-phase extractability and chromatographic behavior during intermediate isolation [1]. These structural distinctions are non-trivial in both medicinal chemistry campaigns and process chemistry scale-up, where even a single positional or functional group change can alter reaction yields, intermediate stability, and downstream pharmacological profiles .

Quantitative Differentiation Evidence for Methyl 6-Hydroxy-4-methylnicotinate (CAS 1224465-02-4) vs. Closest Analogs


Regioisomeric Carboxylate Position: Nicotinate (3-COOCH₃) vs. Picolinate (2-COOCH₃) — Electronic and Steric Consequences

Methyl 6-hydroxy-4-methylnicotinate (CAS 1224465-02-4) bears its methoxycarbonyl group at the pyridine 3-position (nicotinate, meta to ring nitrogen), whereas the regioisomer methyl 6-hydroxy-4-methylpicolinate (CAS 846046-89-7) carries the ester at the 2-position (picolinate, ortho to nitrogen) [1][2]. In the nicotinate configuration, the ester is conjugated with the ring π-system but not directly adjacent to the nitrogen lone pair, resulting in a computed LogP of −0.3 and a TPSA of 55.4 Ų [1]. In the picolinate regioisomer, the ester's proximity to the nitrogen enables intramolecular hydrogen bonding and metal-chelation behavior that is absent in the nicotinate, as demonstrated by DFT studies on hydroxypicolinic vs. hydroxynicotinic systems [3]. This positional difference directly impacts reactivity: the nicotinate ester undergoes alkaline hydrolysis with a rate constant governed by Hammett σₘ and σₚ additivity, whereas the picolinate ester's hydrolysis is modulated by the ortho nitrogen effect, leading to measurably different kinetic profiles [4].

Regioisomer differentiation Pyridine carboxylate chemistry Medicinal chemistry building blocks

Hydroxyl/Methyl Substitution Pattern: 6-OH,4-CH₃ vs. 4-OH,6-CH₃ Regioisomer — Divergent Hydrogen-Bonding and Steric Profiles

The target compound methyl 6-hydroxy-4-methylnicotinate (1224465-02-4) has the hydroxyl at position 6 and the methyl at position 4 of the pyridine ring. Its direct regioisomer, methyl 4-hydroxy-6-methylnicotinate (CAS 1535221-58-9), inverts this pattern (4‑OH, 6‑CH₃) . While both share the same molecular formula (C₈H₉NO₃) and molecular weight (167.16), the topological placement of the hydrogen-bond donor (OH) adjacent to the ring nitrogen in the target compound (6-position) versus remote from it in the regioisomer (4-position) creates distinct hydrogen-bonding geometries [1]. In the target compound, the 6-OH group participates in the 6-hydroxy/6-oxo tautomeric equilibrium (lactam–lactim tautomerism) that is characteristic of 2- and 6-hydroxypyridines and not available to the 4-hydroxy regioisomer; this equilibrium modulates both the compound's nucleophilicity at oxygen and its NH acidity in the oxo form [1]. The 4-methyl group in the target compound is positioned para to the ring nitrogen, exerting an electron-donating inductive effect (+I) on the pyridine π-system that differs in magnitude and direction from the 6-methyl group in the regioisomer, which is ortho to nitrogen .

Positional isomerism Hydrogen-bond donor/acceptor topology Structure-activity relationship

Synthetic Transformation Yield: Chlorination of 6-OH to 6-Cl with POCl₃ — 72% Isolated Yield for Key LFA-1 Antagonist Intermediate

Methyl 6-hydroxy-4-methylnicotinate (1224465-02-4) undergoes conversion to methyl 6-chloro-4-methylnicotinate (CAS 1224464-97-4) upon treatment with phosphorus oxychloride (POCl₃) in toluene solvent over 4.0 hours, affording the 6-chloro derivative in 72% isolated yield [1]. This transformation replaces the tautomerizable 6‑OH/6‑oxo group with a chlorine atom, generating a versatile electrophilic cross-coupling partner. The 6-chloro product (MW 185.61, vs. 167.16 for the starting material) serves as a key intermediate in the synthesis of spirocyclic hydantoin-based LFA-1/ICAM antagonists, including the clinical candidate BMS-688521 [2]. The 72% yield benchmark provides a quantitative basis for comparing the synthetic efficiency of this specific nicotinate scaffold against alternative starting materials (e.g., 6-chloronicotinic acid derivatives that require separate esterification steps) in process chemistry route scouting [2].

Synthetic intermediate Chlorination yield LFA-1 antagonist Process chemistry

Ester vs. Carboxylic Acid: Physicochemical and Practical Differentiation for Intermediate Isolation and Downstream Chemistry

The target methyl ester (MW 167.16, LogP −0.3, TPSA 55.4 Ų) [1] differs from its carboxylic acid analog 6-hydroxy-4-methylnicotinic acid (CAS 66909-28-2, MW 153.14, C₇H₇NO₃) in both molecular weight (+14 Da for the methyl group) and lipophilicity. The ester's LogP of −0.3, while still negative, is significantly higher than the predicted LogP of the free carboxylic acid (estimated ≤ −1.5 for analogous pyridinecarboxylic acids), translating to measurably improved organic-phase extractability during aqueous workup [1]. This differentiation is practically consequential: the methyl ester can be directly employed in ester aminolysis, Grignard additions, and LiAlH₄ reductions without the need for a separate esterification step, while the carboxylic acid requires activation (e.g., CDI, EDCI, or SOCl₂) prior to these transformations . Conversely, the ester form precludes direct use in amide coupling without prior hydrolysis. The boiling point of the methyl ester has been computationally estimated at 354.7 ± 37.0 °C (at 760 mmHg) with a flash point of 168.3 ± 26.5 °C, providing safety-relevant handling parameters not applicable to the less volatile carboxylic acid .

Ester prodrug intermediate LogP differentiation Extractability Process chemistry

Commercial Purity Tier Differentiation: 95% vs. 97% vs. 98% — Impact on Downstream Reaction Stoichiometry and Impurity Profiles

Methyl 6-hydroxy-4-methylnicotinate (1224465-02-4) is offered at three distinct purity tiers by major suppliers: 95% minimum (AKSci, catalog 3610DG) , 97% (Bidepharm, with batch-specific NMR, HPLC, and GC QC reports) , and 98% (Leyan, catalog 1250148) . The 2–3% purity differential between the 95% and 98% grades corresponds to a 40–60% reduction in total impurity burden (from ≤5% to ≤2%), which directly affects stoichiometric calculations for reactions requiring precise equivalence (e.g., peptide coupling, organometallic reagent addition, or polymerization initiator use) . For comparison, the structurally related methyl 6-chloro-4-methylnicotinate (CAS 1224464-97-4) is also available at 97% purity , while methyl 4-hydroxy-6-methylnicotinate (CAS 1535221-58-9) is offered at 95–98% depending on vendor . The availability of batch-specific QC documentation (NMR, HPLC, GC) from vendors such as Bidepharm provides traceable identity and purity verification, which is essential for GLP-compliant and GMP-oriented research environments .

Vendor comparison Purity specification Batch QC Procurement decision

GHS Safety Profile Differentiation: Hazard Classification vs. Structurally Similar Pyridine Esters

Methyl 6-hydroxy-4-methylnicotinate (1224465-02-4) carries a GHS classification of H315 (Skin Irrit. 2, 100%), H319 (Eye Irrit. 2A, 100%), and H335 (STOT SE 3, 100%), with the signal word 'Warning,' based on one notifying company to the ECHA C&L Inventory [1]. This hazard profile is relatively mild among nicotinate ester derivatives and does not include the acute oral toxicity (H301/H302), aquatic toxicity (H400/H411), or severe skin burn (H314) classifications that accompany some chlorinated or nitrated pyridine analogs [1]. For example, methyl 6-chloro-4-methylnicotinate (CAS 1224464-97-4, the downstream chlorination product) may carry additional hazards related to the chlorine substituent. The ester functional group also eliminates the corrosive potential of the free carboxylic acid analog (CAS 66909-28-2), which may exhibit higher skin and eye irritation due to its acidic proton. This GHS profile supports standard laboratory handling (fume hood, nitrile gloves, safety goggles) without requiring specialized containment or respiratory protection beyond routine practices [1].

Safety data GHS classification Handling requirements Laboratory safety

Optimal Application Scenarios for Methyl 6-Hydroxy-4-methylnicotinate (CAS 1224465-02-4) Based on Quantified Differentiation Evidence


Entry-Point Building Block for 6-Chloro-4-methylnicotinate-Based LFA-1/ICAM Antagonist Synthesis

For medicinal chemistry teams pursuing spirocyclic hydantoin-based LFA-1 antagonists (e.g., BMS-688521 and analogs), methyl 6-hydroxy-4-methylnicotinate (1224465-02-4) serves as the direct precursor to methyl 6-chloro-4-methylnicotinate (1224464-97-4), a critical intermediate in the published kilogram-scale synthesis [1]. The documented 72% isolated yield for the POCl₃-mediated chlorination provides a validated starting point for route optimization [2]. Procurement of the 97–98% purity grade with batch QC documentation ensures that stoichiometric calculations in the chlorination step are reliable, minimizing over-charging of POCl₃ and reducing quench-related exotherms during scale-up .

Kinase Inhibitor Scaffold Construction via Regioselective Pyridone Functionalization

The 6-oxo-1,6-dihydropyridine (pyridone) tautomer of this compound provides a scaffold that has been exploited in the design of 6-oxo-1,6-dihydropyridine-based kinase inhibitors, including CDK5 inhibitors and TrkA inhibitors (IC₅₀ < 100 nM for elaborated analogs) [1]. The nicotinate ester configuration (3-COOCH₃) positions the ester for further elaboration at a site that is electronically decoupled from the pyridone NH, enabling orthogonal functionalization strategies (N-alkylation at the pyridone nitrogen concurrent with ester manipulation) that are not achievable with the 2-carboxylate (picolinate) or 4-carboxylate (isonicotinate) regioisomers [2]. Researchers constructing focused kinase inhibitor libraries should select this specific regioisomer to maintain the meta-ester geometry required for optimal target engagement in published co-crystal structures of 6-oxo-1,6-dihydropyridine-based inhibitors [1].

Process Chemistry Intermediate Where Ester Volatility and Extractability Are Rate-Limiting

In multi-step process chemistry campaigns where intermediate isolation by liquid–liquid extraction is a bottleneck, the methyl ester's LogP of −0.3 and TPSA of 55.4 Ų [1] provide superior organic-phase partitioning compared to the carboxylic acid analog (estimated LogP ≤ −1.5). The computed boiling point (354.7 ± 37.0 °C) and flash point (168.3 ± 26.5 °C) [2] also define safe operating ranges for solvent swap distillations. When the synthetic route requires temporary protection of the carboxylic acid functionality followed by late-stage deprotection, the methyl ester offers an optimal balance of stability under acidic/basic conditions and lability under targeted hydrolysis (LiOH, TMSOK, or enzymatic) compared to ethyl or tert-butyl ester alternatives .

Analytical Method Development and Reference Standard Qualification Using Batch-Certified Material

For analytical chemistry groups developing HPLC/GC purity methods or qualifying reference standards for nicotinate ester intermediates, the 97% purity grade with vendor-supplied NMR, HPLC, and GC batch data [1] provides immediate traceability without the need for in-house structural elucidation. The compound's moderate LogP (−0.3) and TPSA (55.4 Ų) [2] make it amenable to both reversed-phase (C18, mobile phase: MeCN/H₂O or MeOH/H₂O) and normal-phase chromatographic methods, facilitating method transfer across different analytical platforms. The GHS classification (Warning; H315/H319/H335) [2] supports standard laboratory handling protocols without specialized containment, reducing the administrative burden for analytical laboratories that handle multiple reference compounds simultaneously.

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